![molecular formula C24H28N4O4 B2772640 N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide CAS No. 892283-42-0](/img/structure/B2772640.png)
N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Übersicht
Beschreibung
“N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide” is a chemical compound with the molecular formula C24H28N4O4 . It belongs to the class of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is attached to a morpholine ring via a propyl chain. The morpholine ring provides basicity and polarity to the molecule. The compound also contains an amide functional group .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 436.504 Da, and a mono-isotopic mass of 436.21106 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting their preparation under Buchwald–Hartwig conditions. This process involves reacting 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine, using a palladium catalyst system. One derivative demonstrated significant anticancer activity in cell line screenings (Nowak et al., 2014).
Biological Activities
- Antibacterial Evaluation : A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives were synthesized and assessed for their antibacterial activities against various Gram-positive and Gram-negative bacteria. Compounds containing a thiazole ring exhibited notable antibacterial activity (Selvakumar & Elango, 2017).
Pharmacological Properties
- α1-Adrenoceptor Antagonist Properties : Quinazoline-based compounds were synthesized and characterized for their pharmacological properties in several tissues. These compounds showed potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting their potential as α1-adrenoceptor antagonists. One compound, in particular, demonstrated greater potency and selectivity as an α1A-adrenoceptor antagonist in human hyperplastic prostate tissue (Chueh et al., 2002).
Antitumor and Anticancer Agents
- Design of Water-Soluble Antitumor Agents : A quinazolin-4-one antitumor agent, CB30865, was studied for its unique biochemical characteristics, including a delayed, non-phase specific cell-cycle arrest. Efforts to increase its aqueous solubility led to the synthesis of more water-soluble analogues, some of which showed up to 6-fold greater cytotoxicity than CB30865, maintaining its novel biochemical characteristics (Bavetsias et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c29-22(25-10-4-11-27-13-15-32-16-14-27)19-7-8-20-21(17-19)26-24(31)28(23(20)30)12-9-18-5-2-1-3-6-18/h1-3,5-8,17H,4,9-16H2,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGCZFJPLAZOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)
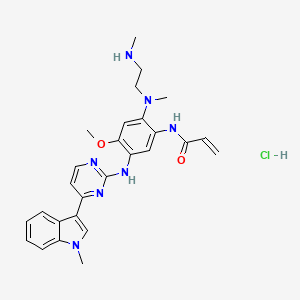
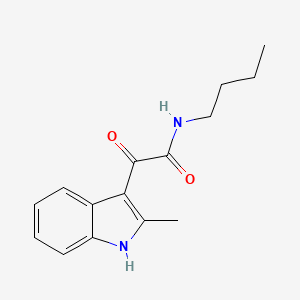
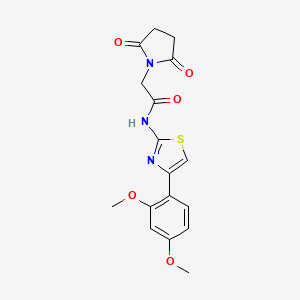
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2772570.png)
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)
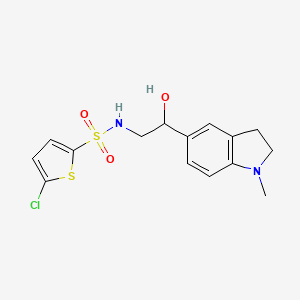
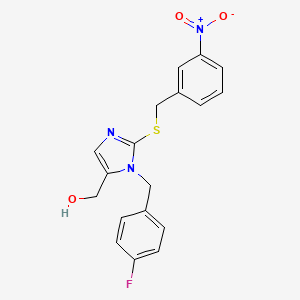
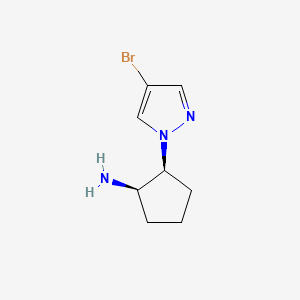
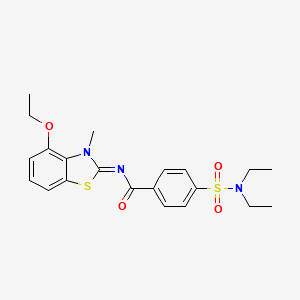
![2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2772580.png)